molecular formula C20H16ClN3 B3019654 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole CAS No. 339112-69-5

2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B3019654
CAS No.: 339112-69-5
M. Wt: 333.82
InChI Key: BACDHHHWKVKSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a synthetic organic compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. This molecule is characterized by a benzimidazole ring substituted at the 1-position with a 2-methylbenzyl group and at the 2-position with a 6-chloropyridinyl moiety. The benzimidazole pharmacophore is structurally analogous to naturally occurring purines, which allows its derivatives to readily interact with various biopolymers in biological systems . This structural similarity makes benzimidazole-based compounds a cornerstone in pharmaceutical research for developing new therapeutic agents . Benzimidazole derivatives are reported to exhibit a wide spectrum of pharmacological activities, largely due to their ability to form multiple hydrogen bonds, pi-pi interactions, and van der Waals forces with enzymatic and receptor targets . While the specific mechanism of action for this particular compound requires further investigation, analogous benzimidazole hybrids have demonstrated potent biological effects by acting as kinase inhibitors, antimicrobial agents, and more . The presence of the chloropyridine and methylbenzyl substituents on the core structure may influence the compound's bioavailability, binding affinity, and overall bioactivity, offering avenues for structure-activity relationship (SAR) studies . This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its potential applications within the framework of their scientific investigations.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-6-2-3-7-16(14)13-24-18-9-5-4-8-17(18)23-20(24)15-10-11-19(21)22-12-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACDHHHWKVKSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole (CAS Number: 339112-69-5) is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C20_{20}H16_{16}ClN3_3
  • Molecular Weight : 349.81 g/mol
  • Structure : The compound features a benzimidazole core with a chlorinated pyridine and a methylbenzyl substituent, contributing to its lipophilicity and biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases . Additionally, it has been shown to induce DNA damage and inhibit cell proliferation in cancer cells.
  • Case Studies :
    • In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against the MDA-MB-231 breast cancer cell line with an IC50_{50} value of approximately 16.38 μM .
    • Another study reported that similar benzimidazole derivatives caused G2/M cell cycle arrest in human melanoma cells by upregulating p21 and activating p53 pathways .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Activity : It shows significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values range from 4 to 8 μg/mL, indicating strong antibacterial activity compared to standard antibiotics .
  • Fungal Activity : Against fungal strains such as Candida albicans and Aspergillus niger, the compound exhibits moderate antifungal activity with MIC values around 64 μg/mL .

Structure-Activity Relationship (SAR)

Studies have suggested that the presence of specific functional groups significantly influences the biological activity of benzimidazole derivatives:

  • Lipophilicity : Increased lipophilicity due to alkyl substitutions enhances membrane permeability, facilitating better drug disposition and efficacy against cancer cells .
  • Substituent Effects : The introduction of halogens or alkyl groups at specific positions on the benzimidazole ring has been correlated with improved anticancer and antimicrobial activities .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (μg/mL)Reference
AnticancerMDA-MB-23116.38
AntibacterialStaphylococcus aureus4
Escherichia coli8
AntifungalCandida albicans64

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds similar to 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines. The presence of the chloropyridine moiety may enhance the compound's ability to interact with specific cellular targets involved in cancer progression .

Antimicrobial Properties :
Benzimidazole derivatives have been reported to possess antimicrobial activities. The specific compound has shown promise against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiparasitic Effects :
There is emerging evidence that compounds containing benzimidazole structures can exhibit antiparasitic effects. This is particularly relevant in the context of diseases such as Chagas disease and leishmaniasis, where traditional treatments are often ineffective or have significant side effects .

Agricultural Applications

Pesticide Development :
The unique structure of this compound makes it a candidate for developing new pesticides. Its potential insecticidal properties could be explored to create safer and more effective agricultural chemicals that target pests while minimizing harm to beneficial organisms .

Material Science Applications

Polymer Chemistry :
In material science, benzimidazole derivatives are being investigated for their role in creating advanced materials. Their chemical stability and ability to form strong interactions with other materials make them suitable for applications in coatings and composites .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of various benzimidazole derivatives against human cancer cell lines. The results indicated that compounds with chlorinated pyridine substituents showed enhanced cytotoxicity compared to their non-chlorinated counterparts. This suggests that the incorporation of the chloropyridine group into the benzimidazole framework may be crucial for developing potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing new benzimidazole derivatives and testing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, highlighting the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the benzimidazole core, pyridine ring, and benzyl group.

Substituent Variations on the Benzyl Group

  • 2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-benzimidazole () :

    • Structure : The benzyl group is substituted with fluorine at the ortho position instead of methyl.
    • Impact : Fluorine’s electronegativity may enhance dipole interactions and metabolic stability compared to the methyl group. The chloro substituent on the pyridine is at position 2 (vs. 6 in the target compound), altering electronic effects .
  • 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (): Structure: Features a 3,4-dichlorobenzyl group and additional methyl groups at positions 5 and 6 of the benzimidazole. Methyl groups on the benzimidazole may restrict conformational flexibility, affecting target binding .
  • 2-(6-Chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole () :

    • Structure : Substituted with a methoxy group at the para position of the benzyl ring.
    • Impact : Methoxy’s electron-donating nature could enhance hydrogen-bonding capacity, improving solubility (predicted density: 1.26 g/cm³) compared to methyl .

Substituent Variations on the Pyridine Ring

  • 5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole () :

    • Structure : Adds two chlorines at positions 5 and 6 of the benzimidazole.
    • Impact : Increased molecular weight (457.57 g/mol) and lipophilicity may raise toxicity concerns. The electron-withdrawing chlorides could stabilize the molecule but reduce metabolic clearance .
  • 2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole () :

    • Structure : Chloro at position 2 on the pyridine and 3-methylbenzyl substitution.
    • Impact : Altered electronic effects due to the meta-chloro on pyridine and steric effects from the 3-methylbenzyl group may influence receptor affinity .

Physicochemical and Spectral Data

Compound Name Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Reference
Target Compound ~340 (estimated) 6-Cl-pyridinyl, 2-methylbenzyl N/A -
1-(3,4-Dichlorobenzyl)-5,6-dimethyl analog 416.7 3,4-diCl-benzyl, 5,6-Me N/A
4-Methoxybenzyl analog 349.81 4-OMe-benzyl 566.5
5,6-Dichloro analog 457.57 5,6-diCl-benzimidazole, 3,4-diCl-benzyl 629.8

Q & A

Q. What are the optimal synthetic routes for preparing 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole?

Methodological Answer: The synthesis typically involves a two-step process:

Condensation : React o-phenylenediamine derivatives with 6-chloro-3-pyridinecarboxaldehyde under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core.

N-Alkylation : Introduce the 2-methylbenzyl group via nucleophilic substitution using 2-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C .
Key Considerations :

  • Catalysts like p-toluenesulfonic acid (PTSA) improve yields by accelerating cyclization.
  • Solvent choice affects reaction kinetics; DMF enhances solubility of aromatic intermediates.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Condensationo-Phenylenediamine, 6-chloro-3-pyridinecarboxaldehyde, HCl (reflux, 12 h)65–70≥95%
N-Alkylation2-Methylbenzyl chloride, K₂CO₃, DMF (80°C, 8 h)75–80≥98%

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: A multi-technique approach is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridinyl and benzyl groups) .
  • Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H]⁺ = 364.0982).
  • X-ray Crystallography : Resolve crystal packing and bond angles. SHELX software is widely used for refinement .
    Example : In analogous benzimidazoles, X-ray data revealed planarity of the heterocyclic core (bond angles: N1–C2–N3 ≈ 105°) .

Q. What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cytochrome P450 isoforms using spectrophotometric assays (IC₅₀ values).
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀.

Advanced Research Questions

Q. How does the compound’s coordination chemistry influence its bioactivity?

Methodological Answer: The benzimidazole nitrogen and pyridinyl group act as bidentate ligands for transition metals (e.g., Cu²⁺, Cd²⁺). Coordination complexes enhance stability and modify bioactivity:

  • Example : Dichloro-(2-((5-methylpyrazol-3-yl)methyl)benzimidazole)-copper(II) complexes show improved antifungal activity compared to the free ligand .
    Experimental Design :

Synthesize metal complexes under inert atmosphere.

Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).

Q. How can structural modifications reconcile contradictory SAR data in pesticidal studies?

Methodological Answer: Contradictions in structure-activity relationships (SAR) often arise from substituent electronic effects:

  • Case Study : Replacing the 2-methylbenzyl group with a 4-fluorobenzyl group increased insecticidal activity against A. aegypti larvae (LC₅₀ from 12 µM to 5 µM) .
    Methodology :
  • Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict electron-withdrawing/donating effects.
  • Validate with bioassays under controlled environmental conditions.

Q. What analytical strategies address discrepancies in spectroscopic data during purity assessment?

Methodological Answer:

  • Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., C: 62.3% vs. 62.1%).
  • HPLC-PDA : Detect trace impurities (e.g., unreacted starting materials) with a C18 column (acetonitrile/water gradient).
  • TGA-DSC : Monitor thermal decomposition patterns to identify polymorphic forms .

Q. Table 2: Common Analytical Challenges

IssueResolutionReference
Overlapping NMR peaksUse 2D-COSY or HSQC for assignment
Low MS sensitivityDerivatize with trifluoroacetic anhydride

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with insect nicotinic acetylcholine receptors (nAChRs). The pyridinyl group often forms π-π stacking with Trp residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.